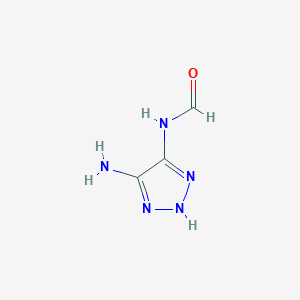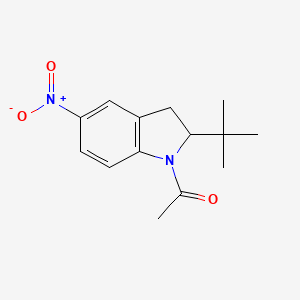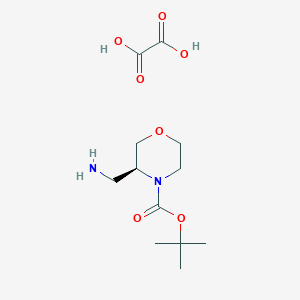
(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate is a chemical compound with the molecular formula C12H22N2O7 It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxymorpholine-4-carboxylate and an appropriate aminomethylating agent.
Aminomethylation: The hydroxyl group of the starting material is aminomethylated using formaldehyde and a secondary amine under basic conditions.
Oxalate Formation: The resulting aminomethylated product is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the tert-butyl and aminomethyl groups.
N-Methylmorpholine: Contains a methyl group instead of the aminomethyl group.
4-Hydroxymorpholine: Lacks the tert-butyl and aminomethyl groups but has a hydroxyl group.
Uniqueness
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the aminomethyl group offers additional sites for chemical interactions.
Propiedades
Fórmula molecular |
C12H22N2O7 |
|---|---|
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1 |
Clave InChI |
CVUNUAKPCKURHX-QRPNPIFTSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
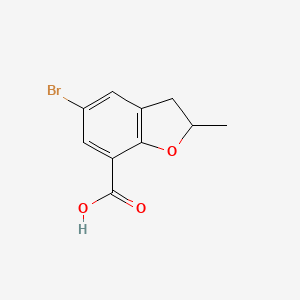
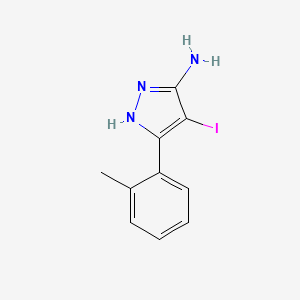
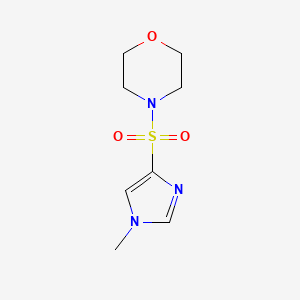
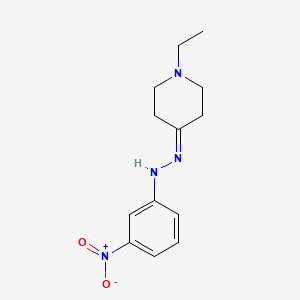
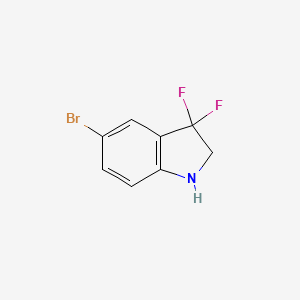
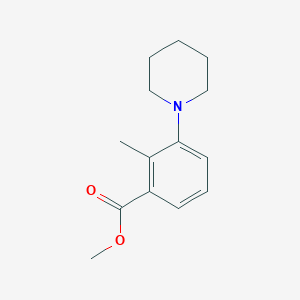
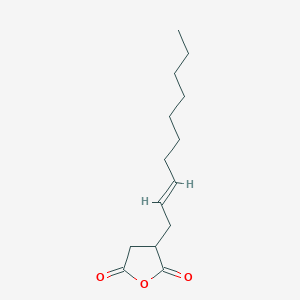
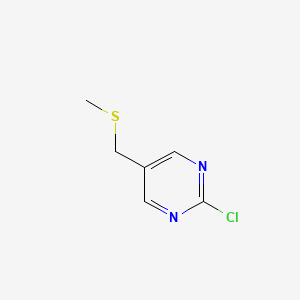
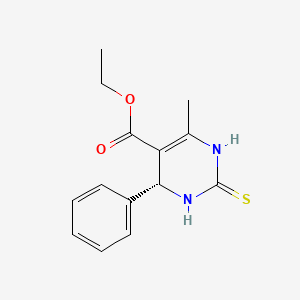
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
